![molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is an organozinc compound with the molecular formula C₅H₉IOZn and a molecular weight of 277.4013 g/mol . This compound is notable for its unique structure, which includes a zinc atom bonded to an iodine atom and a 3-methyl-3-oxetanyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[(3-methyl-3-oxetanyl)methyl] typically involves the reaction of zinc with iodo[(3-methyl-3-oxetanyl)methyl] halides in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] undergoes various types of chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(V)-based oxidants for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state zinc compounds, while substitution reactions can produce a variety of organozinc derivatives .
Applications De Recherche Scientifique
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of zinc, iodo[(3-methyl-3-oxetanyl)methyl] involves its ability to participate in various chemical reactions due to the presence of the reactive zinc and iodine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules. These interactions are crucial for its applications in organic synthesis and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc, iodo[(3-methyl-3-oxetanyl)methyl] include other organozinc compounds and oxetane derivatives. Examples include:
- Zinc, iodo[(3-ethyl-3-oxetanyl)methyl]
- Zinc, iodo[(3-propyl-3-oxetanyl)methyl]
- Oxetane-based compounds with different substituents .
Uniqueness
What sets zinc, iodo[(3-methyl-3-oxetanyl)methyl] apart from similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 3-methyl-3-oxetanyl group enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Propriétés
Formule moléculaire |
C5H9IOZn |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
iodozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ULUQZXDJWZMSDG-UHFFFAOYSA-M |
SMILES canonique |
CC1(COC1)[CH2-].[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



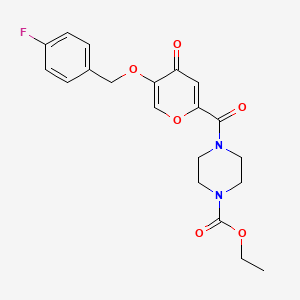
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
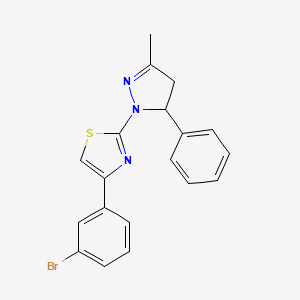
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
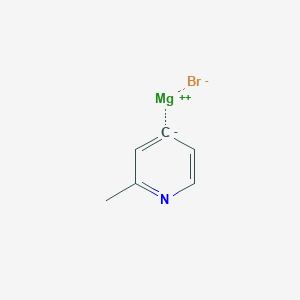

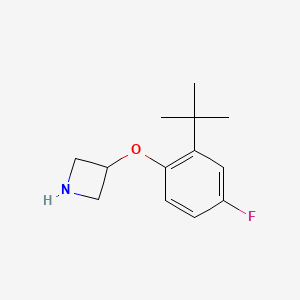
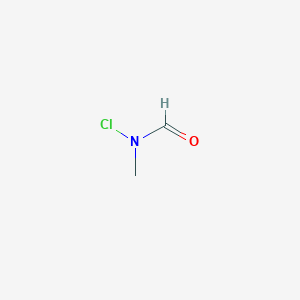
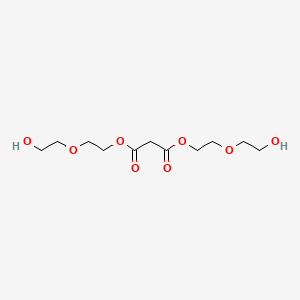
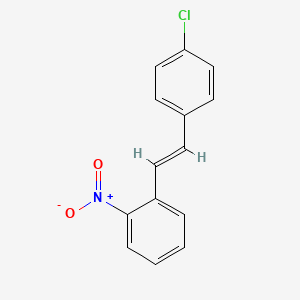
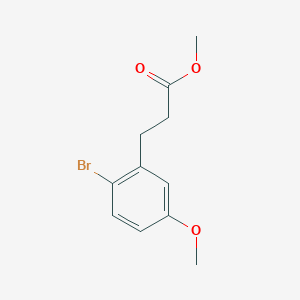
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

